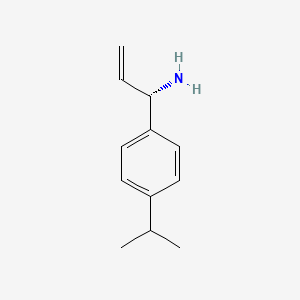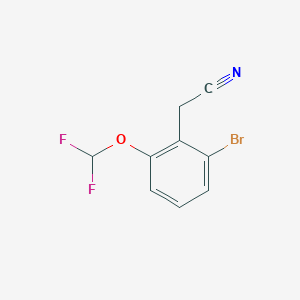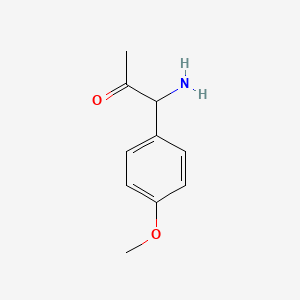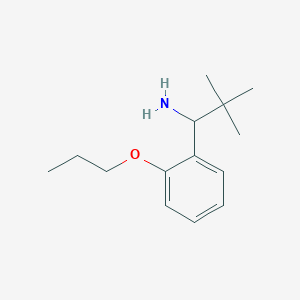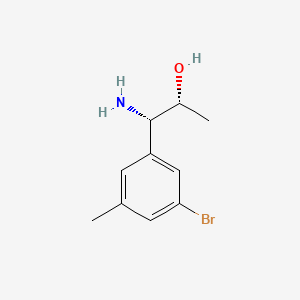
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound features a bromine atom and a methyl group attached to a phenyl ring, along with an amino group and a hydroxyl group on a propan-2-ol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable target for synthesis and application in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable brominated aromatic compound, such as 3-bromo-5-methylbenzene.
Formation of Intermediate: The brominated aromatic compound undergoes a series of reactions to introduce the amino and hydroxyl groups. This can be achieved through nitration, reduction, and subsequent functional group transformations.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Advanced purification techniques, such as chromatography, to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in the presence of appropriate solvents and catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in protein studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Bromophenyl)ethanol: A related compound with a similar brominated aromatic structure but lacking the amino group.
®-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: The enantiomer of the target compound with different stereochemistry.
3-Bromo-5-methylbenzylamine: A simpler analog with only the amino group attached to the brominated aromatic ring.
Uniqueness
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application in various scientific fields.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
ZLXMOCDTXKUUNH-GMSGAONNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


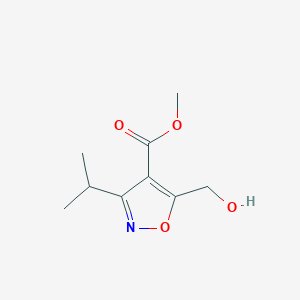

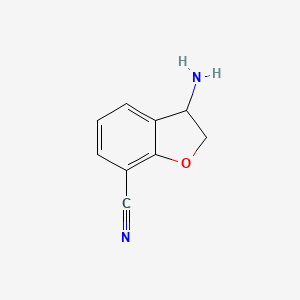

![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)


![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
